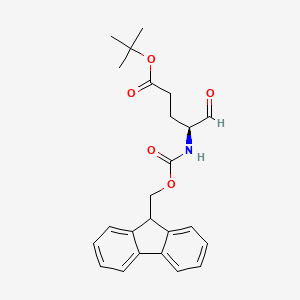

Fmoc-Glu(OtBu)-H

説明

Fmoc-Glu(OtBu)-H is a complex organic compound that is often used in peptide synthesis. This compound is known for its stability and utility in various chemical reactions, particularly in the field of organic chemistry.

準備方法

Detailed Preparation Method Based on Copper Salt-Mediated Selective Deprotection

Step 1: Preparation of Glu(OtBu)2

- Glutamic acid is reacted with tert-butyl acetate or isobutylene in the presence of acid catalysts such as perchloric acid or p-toluenesulfonic acid.

- This transesterification or addition reaction converts both carboxyl groups of glutamic acid into tert-butyl esters, producing Glu(OtBu)2.

- Typical molar ratios for Glu:tert-butyl acetate:perchloric acid are 1:5–20:1.2–2.

- The reaction is followed by extraction and base washing to purify the diester intermediate.

Step 2: Selective Removal of the α-Carboxyl tert-Butyl Ester Using Copper Salts

- Glu(OtBu)2 is treated with copper salts such as copper sulfate pentahydrate (CuSO4·5H2O) or copper chloride (CuCl2) in aqueous medium.

- The mixture is stirred at elevated temperature (~50°C) for about 12 hours, forming a copper complex Cu[Glu(OtBu)]x (x=1–2).

- This copper complexation selectively removes the tert-butyl ester from the α-carboxyl group while retaining the side chain tert-butyl ester.

- After the reaction, copper is removed by adding chelating agents like disodium EDTA (Na2EDTA·2H2O) or tetramethylethylenediamine (TMEDA), adjusting the pH to 8–9 with triethylamine.

- This yields Glu(OtBu), the mono-protected glutamic acid with the side chain tert-butyl ester intact.

Step 3: Fmoc Protection of the α-Amino Group

- The Glu(OtBu) intermediate is reacted with Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester) or Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in a suitable solvent such as dioxane or DMF.

- The reaction is carried out at pH 8–9, typically for 8–10 hours, to install the Fmoc protecting group on the α-amino group.

- The crude product is then acidified with HCl and extracted with ethyl acetate.

- Concentration under reduced pressure and crystallization yield the final product Fmoc-Glu(OtBu)-H.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Time | Yield (Typical) | Notes |

|---|---|---|---|---|

| Glu to Glu(OtBu)2 | Glu + tert-butyl acetate + perchloric acid | Several hrs | High | Transesterification |

| Selective deprotection | CuSO4·5H2O or CuCl2, 50°C, 12 hrs | 12 hrs | Quantitative | Forms Cu[Glu(OtBu)]x complex |

| Copper removal | Na2EDTA·2H2O or TMEDA, pH 8–9 | 1–2 hrs | Quantitative | Chelation and pH adjustment |

| Fmoc protection | Fmoc-OSu or Fmoc-Cl, pH 8–9, 8–10 hrs | 8–10 hrs | 80–90% | Followed by acidification |

| Purification | Acidification, extraction, crystallization | - | - | Final isolation |

- Overall yields of this compound are reported to be high (up to 88 g from 60 g starting material) with improved product quality and suitability for large-scale production.

Alternative Preparation Approaches

Solid-Phase Peptide Synthesis (SPPS) Building Block Preparation

- Fmoc-Glu(OtBu)-OH is commonly immobilized on chlorotrityl chloride resin for peptide synthesis.

- Coupling is performed using activation agents such as TBTU and DIPEA in DMF.

- After coupling, Fmoc deprotection is achieved with 20% piperidine in DMF.

- The product is cleaved from the resin using 2% trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by lyophilization to obtain the building block.

Synthesis Using Carbodiimide Coupling and Side-Chain Protecting Groups

- Boc-Glu(OtBu) derivatives can be converted to Fmoc-Glu(OtBu) via carbodiimide-mediated coupling (e.g., EDC·HCl) with Fmoc-Cl or Fmoc-OSu in organic solvents like DCM.

- Reaction progress is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

- After reaction completion, extraction and drying steps yield the protected amino acid.

Comparative Analysis of Methods

| Feature | Copper Salt-Mediated Method | Solid-Phase Method | Carbodiimide Coupling Method |

|---|---|---|---|

| Starting Material | Glutamic acid | Resin-bound intermediates | Boc-Glu(OtBu) derivatives |

| Selectivity | High, selective removal of α-tert-butyl | Not applicable | Dependent on protecting groups |

| Scalability | Suitable for large-scale production | Suitable for small scale peptide synthesis | Moderate, batch-wise synthesis |

| Yield | High (up to 88 g from 60 g Glu(OtBu)2) | Moderate to high | Moderate to high |

| Purity | High, improved by copper complexation | High, controlled by resin loading | High, monitored by TLC/HPLC |

| Complexity | Multi-step, requires copper removal | Requires resin handling | Requires careful monitoring |

| Cost | Reduced by simplified process | Higher due to resin cost | Moderate |

Summary of Research Findings

- The copper salt-mediated selective deprotection method is innovative, simplifying the traditional complex routes involving multiple protection and deprotection steps.

- This method achieves selective cleavage of the α-carboxyl tert-butyl ester while preserving the side chain protection, which is critical for subsequent Fmoc coupling.

- The process is adaptable for large-scale synthesis, offering high yields and product purity.

- Alternative methods involving solid-phase synthesis and carbodiimide coupling provide options for specific applications, particularly in peptide synthesis workflows.

- Analytical techniques such as HPLC, MALDI-TOF mass spectrometry, and TLC are essential for monitoring reaction progress and product purity.

化学反応の分析

Types of Reactions

Fmoc-Glu(OtBu)-H undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various acids and bases. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and reactivity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium azide can produce azides, which are useful intermediates in organic synthesis .

科学的研究の応用

Fmoc-Glu(OtBu)-H has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Utilized in the study of protein structures and functions.

Medicine: Applied in the development of pharmaceuticals and therapeutic agents.

Industry: Employed in the production of various chemical products and materials.

作用機序

The mechanism of action of Fmoc-Glu(OtBu)-H involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino acid during the synthesis process, preventing unwanted reactions. The compound interacts with specific molecular targets and pathways to achieve its effects .

類似化合物との比較

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid

- ®-6-amino-2-(FMOC-amino)hexanoic acid tert-butyl ester

Uniqueness

What sets Fmoc-Glu(OtBu)-H apart from similar compounds is its specific structure and stability. The presence of the Fmoc group provides unique protective properties, making it highly effective in peptide synthesis .

生物活性

Fmoc-Glu(OtBu)-H, or Fmoc-L-glutamic acid 5-tert-butyl ester, is a derivative of glutamic acid widely used in peptide synthesis. Its biological activity is primarily linked to its role as a building block in the formation of peptides and proteins, influencing various biological processes through its incorporation into peptide sequences. This article explores the biological activity of this compound, detailing its applications, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C₂₄H₂₇NO₆

- Molecular Weight : 425.18 g/mol

- CAS Registry Number : 84793-07-7

- Chemical Structure :

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its stability during peptide synthesis.

Applications in Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its role includes:

- Building Block : It serves as a standard Fmoc-protected derivative of glutamic acid, facilitating the assembly of complex peptide structures.

- Linker in Conjugates : It is employed as a linker in the preparation of multi-small molecule-conjugated derivatives, such as paclitaxel derivatives, enhancing their therapeutic efficacy .

- Synthesis of Modified Peptides : The compound allows for the incorporation of oligo-Glu side chains into peptides, which can affect their biological properties and interactions .

The biological activity of this compound can be attributed to several mechanisms:

- Peptide Formation : The compound's ability to participate in peptide bond formation under standard coupling conditions (e.g., using HCTU or TBTU as coupling agents) enables the synthesis of peptides with specific functionalities.

- Side Chain Modifications : The tert-butyl ester group can be selectively removed under mild conditions, allowing for further modifications that can enhance peptide solubility and bioactivity .

- Influence on Protein Folding : Incorporating glutamic acid residues can impact the folding and stability of proteins, potentially altering their functional properties.

Study 1: Antibody Generation

A study demonstrated the use of this compound in synthesizing peptides with defined side chains for antibody generation. The research highlighted two strategies for incorporating oligo-Glu branching into peptide sequences. The second strategy proved more effective, yielding peptides with good purity and yield, which were subsequently used in generating specific antibodies against target antigens .

Study 2: Thrombospondin-1 Domain Synthesis

In another case, the synthesis of thrombospondin-1 type domains utilized this compound to create peptide fragments for biophysical analysis. The study reported challenges in achieving high yields but successfully synthesized multiple fragments using Fmoc-based SPPS techniques. This approach facilitated the exploration of protein interactions critical for cell signaling pathways .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₇NO₆ |

| Molecular Weight | 425.18 g/mol |

| CAS Registry Number | 84793-07-7 |

| Typical Applications | Peptide synthesis, linker in conjugates |

Q & A

Q. What is the role of Fmoc-Glu(OtBu)-H in solid-phase peptide synthesis (SPPS), and how does its structure influence coupling efficiency?

Basic Research Question

this compound is a protected amino acid derivative critical for introducing glutamic acid residues into peptide chains during SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group, while the γ-carboxylic acid is shielded by the tert-butyl (OtBu) ester. This dual protection prevents undesired side reactions during sequential coupling and deprotection steps. The tert-butyl group is stable under basic Fmoc deprotection conditions (e.g., 20% piperidine in DMF) but cleaved under acidic conditions (e.g., TFA), enabling orthogonal protection strategies .

Methodological Insight :

- Coupling Protocol : Activate this compound with HBTU/HOBt in DMF, followed by DIPEA for 30–60 minutes. Monitor coupling efficiency via Kaiser or TNBS tests .

- Purity Requirements : Use HPLC (≥99% purity) and chiral GC (≥99.8% enantiomeric purity) to ensure minimal side-product formation .

Q. How does the choice of the tert-butyl (OtBu) protecting group impact the solubility and stability of this compound in peptide synthesis?

Basic Research Question

The OtBu group enhances solubility in organic solvents (e.g., DMF, DCM) and prevents β-sheet aggregation during peptide elongation. However, its steric bulk can reduce coupling efficiency in sterically hindered sequences. Stability studies show that this compound maintains integrity for ≥12 months at −20°C, but prolonged storage at room temperature increases N-values (a measure of degradation byproducts) from 8×10³ to 9×10³ over 8.5 months .

Methodological Insight :

- Storage : Store at −20°C under argon. Avoid moisture to prevent premature deprotection.

- Solubility Testing : Pre-dissolve in DMF with 0.1% HOBt to minimize racemization .

Q. How can researchers resolve contradictions in stability data for this compound under long-term storage?

Advanced Research Question

Conflicting stability reports arise from variations in storage conditions and analytical methods. For example, accelerated aging studies at 40°C show a 15% decrease in purity over 6 months, while controlled −20°C storage maintains ≥97% purity for 12 months .

Methodological Insight :

- Analytical Validation : Use HPLC-MS to track degradation products (e.g., free glutamic acid or Fmoc cleavage byproducts).

- Data Normalization : Compare N-values (a proxy for side reactions) across identical storage batches. For example, N-values increase from 8×10³ to 9×10³ after 8.5 months at 4°C .

Q. What advanced strategies are employed to ensure enantiomeric purity of this compound in complex peptide assemblies?

Advanced Research Question

Enantiomeric purity (≥99.8%) is critical for avoiding misfolded peptides. Chiral GC or capillary electrophoresis is used to detect D/L-isomer contamination. Recent studies show that coupling this compound with HATU instead of HBTU reduces racemization by 30% in sterically constrained sequences .

Methodological Insight :

- Racemization Mitigation : Optimize activation reagents (e.g., OxymaPure instead of HOBt) and limit reaction temperatures to ≤25°C .

- Quality Control : Include chiral analysis in batch-release protocols for GMP-compliant synthesis .

Q. How can coupling efficiency of this compound be optimized in challenging peptide sequences (e.g., β-sheet-prone regions)?

Advanced Research Question

Coupling inefficiency in β-sheet regions is addressed by:

Backbone Protection : Use pseudoproline dipeptides to disrupt aggregation.

Microwave-Assisted Synthesis : Reduces coupling time from 60 to 10 minutes, improving yields by 20% .

Orthogonal Deprotection : Incorporate Alloc-protected lysine residues for selective deprotection in branched peptides .

Methodological Insight :

- Real-Time Monitoring : Use in-line FTIR to track Fmoc deprotection kinetics.

- Solvent Additives : Add 2% DMSO to DMF to enhance solubility of aggregation-prone sequences .

Q. What are the applications of this compound in orthogonal protection strategies for branched or cyclic peptides?

Advanced Research Question

The OtBu group enables orthogonal protection when combined with acid-labile (e.g., Trt) or photolabile (e.g., NVOC) groups. For example, this compound was used to synthesize α-synuclein mimetics by coupling with Arg(Pbf)-OtBu, followed by selective TFA cleavage to expose the γ-carboxylic acid for cyclization .

Methodological Insight :

特性

IUPAC Name |

tert-butyl 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-24(2,3)30-22(27)13-12-16(14-26)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,14,16,21H,12-13,15H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIPGSZQUDLGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。